Cas no 1037010-80-2 (8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid)
8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
- 1037010-80-2
- AKOS005072126
- MFCD06633105
- SR-01000301737-1
- SR-01000301737
- 8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylicAcid
- CS-0339722
- BE-0761
- 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid
-
- Inchi: 1S/C10H17NO2S/c1-7-2-4-10(5-3-7)11-8(6-14-10)9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13)
- InChI Key: OSGSVPRXIZFUFN-UHFFFAOYSA-N
- SMILES: S1CC(C(=O)O)NC21CCC(C)CC2
Computed Properties
- Exact Mass: 215.09799996g/mol
- Monoisotopic Mass: 215.09799996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 74.6Ų
8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM204454-250mg |
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
1037010-80-2 | 95% | 250mg |
$276 | 2023-11-26 | |
| Chemenu | CM204454-1g |
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
1037010-80-2 | 95% | 1g |
$691 | 2023-11-26 | |
| Chemenu | CM204454-5g |
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
1037010-80-2 | 95% | 5g |
$797 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M884841-500mg |
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
1037010-80-2 | 95% | 500mg |
¥4,425.30 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M884841-1g |
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
1037010-80-2 | 95% | 1g |
¥5,550.30 | 2022-09-01 | |
| TRC | M047705-50mg |
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
1037010-80-2 | 50mg |
$ 145.00 | 2022-06-04 | ||
| TRC | M047705-100mg |
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
1037010-80-2 | 100mg |
$ 240.00 | 2022-06-04 | ||
| A2B Chem LLC | AI81443-1mg |
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
1037010-80-2 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI81443-5mg |
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
1037010-80-2 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI81443-10mg |
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
1037010-80-2 | >95% | 10mg |
$240.00 | 2024-04-20 |
8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid
Introduction to 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid (CAS No. 1037010-80-2)
8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid, identified by the CAS number 1037010-80-2, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This spirocyclic compound features a fused thiazole and azabicycloalkane core, making it a promising scaffold for the development of novel therapeutic agents. The presence of both sulfur and nitrogen atoms in its structure imparts distinct electronic and steric properties, which can be leveraged to modulate biological targets effectively.
The 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid molecule represents a class of spirocyclic heterocycles that have been increasingly explored for their potential applications in drug discovery. Spirocyclic compounds are particularly attractive due to their rigid three-dimensional structures, which can enhance binding affinity and selectivity towards biological receptors. The spirocyclic framework in 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid contributes to its stability and bioavailability, making it a valuable candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid with various biological targets. Studies suggest that this compound exhibits potential interactions with enzymes and receptors involved in inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs. Additionally, its structural features may allow it to cross the blood-brain barrier, opening up possibilities for treating central nervous system disorders.
The synthesis of 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. The incorporation of the thiazole ring and the spirocyclic connection are critical steps that determine the overall yield and purity of the final product. Researchers have employed various synthetic strategies, including transition metal-catalyzed reactions and cyclization techniques, to optimize the synthesis pathway.
In vitro studies have demonstrated that 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid exhibits interesting pharmacological properties. For instance, preliminary experiments indicate that it may inhibit the activity of certain kinases involved in cancer progression. The compound's ability to modulate these kinases could make it a valuable tool in developing targeted cancer therapies. Furthermore, its interaction with other cellular targets, such as ion channels and G protein-coupled receptors, is being actively investigated to uncover additional therapeutic potentials.
The pharmaceutical industry has shown considerable interest in spirocyclic heterocycles due to their diverse biological activities and structural diversity. 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid is no exception and has been the subject of several patent applications and research publications. Companies are investing in optimizing synthetic routes and exploring derivatives of this compound to enhance its pharmacological profile.
One of the key advantages of using 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid as a lead compound is its structural flexibility, which allows for modifications at various positions without losing its core pharmacophore. This flexibility enables medicinal chemists to fine-tune properties such as solubility, metabolic stability, and pharmacokinetic profiles through structural derivatization.
Recent research has also highlighted the role of 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid in modulating immune responses. Studies suggest that it may interact with immune cells and cytokine pathways, potentially leading to new treatments for autoimmune diseases and infections. The ability of this compound to influence immune function makes it an attractive candidate for immunomodulatory therapies.
The development of novel drug candidates often involves a multidisciplinary approach, combining expertise from organic chemistry, biochemistry, pharmacology, and computational biology. 8-Methyl-1-thia-4-spiro4-decane carboxylic acid, with its unique structural features, exemplifies how interdisciplinary collaboration can lead to innovative therapeutic solutions.
In conclusion, 8-methyl 1 thia azaspiro 45 decane 3 carboxylic acid (CAS no 1037010 80 2) is a structurally fascinating compound with significant potential in medicinal chemistry and drug discovery Its spirocyclic framework combined with sulfur and nitrogen heterocycles makes it an ideal candidate for further exploration As research continues to uncover new biological activities and synthetic strategies this compound is poised to play a crucial role in developing next-generation therapeutics
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